3-Isobutoxy-N-(3-isobutoxybenzyl)aniline
Overview
Description
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline: is a chemical compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of isobutoxybenzyl chloride and aniline.
Reaction Conditions: The isobutoxybenzyl chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Chemical Reactions Analysis
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and enzyme activities.
Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include:
Protein Binding: The compound can form covalent or non-covalent bonds with proteins, altering their conformation and activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
3-Isobutoxy-N-(3-isobutoxybenzyl)aniline can be compared with other similar compounds, such as:
3-Isobutoxy-N-(3-isobutoxyphenyl)aniline: This compound has a similar structure but with a different substitution pattern on the benzene ring.
3-Isobutoxy-N-(3-isobutoxybenzyl)amine: This compound differs by having an amine group instead of an aniline group.
3-Isobutoxy-N-(3-isobutoxybenzyl)phenol: This compound has a phenol group instead of an aniline group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isobutoxy and aniline groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methylpropoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)14-23-20-9-5-7-18(11-20)13-22-19-8-6-10-21(12-19)24-15-17(3)4/h5-12,16-17,22H,13-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNHCYFUJMCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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